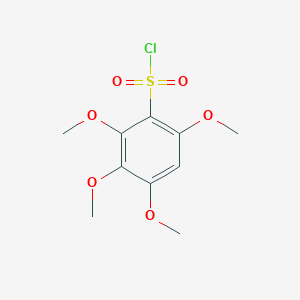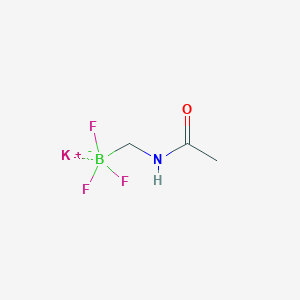
(4-Chloro-6-fluoropyridin-3-YL)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-6-fluoropyridin-3-YL)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with chlorine and fluorine atoms. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-6-fluoropyridin-3-YL)boronic acid typically involves the reaction of 4-chloro-6-fluoropyridine with a boron-containing reagent. One common method is the reaction of 4-chloro-6-fluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-throughput screening and optimization techniques helps in scaling up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions: (4-Chloro-6-fluoropyridin-3-YL)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds . It can also participate in other types of coupling reactions, such as the Chan-Lam coupling, which forms carbon-nitrogen bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF), inert atmosphere, elevated temperature.
Chan-Lam Coupling: Copper catalyst, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature.
Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules that are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
(4-Chloro-6-fluoropyridin-3-YL)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Chloro-6-fluoropyridin-3-YL)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst used in these reactions .
Comparación Con Compuestos Similares
- (6-Chloropyridin-3-YL)boronic acid
- (6-Fluoropyridin-3-YL)boronic acid
- (4-Fluoropyridin-3-YL)boronic acid
Comparison: (4-Chloro-6-fluoropyridin-3-YL)boronic acid is unique due to the presence of both chlorine and fluorine substituents on the pyridine ring, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to its analogs, this compound may offer distinct advantages in terms of electronic properties and steric effects, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C5H4BClFNO2 |
|---|---|
Peso molecular |
175.35 g/mol |
Nombre IUPAC |
(4-chloro-6-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H4BClFNO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2,10-11H |
Clave InChI |
JRZOFJFROBJVIE-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(C=C1Cl)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


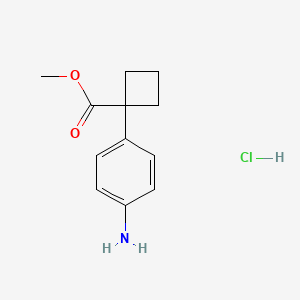

![tert-Butyl N-[endo-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate](/img/structure/B13476594.png)
![1-Thia-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13476595.png)
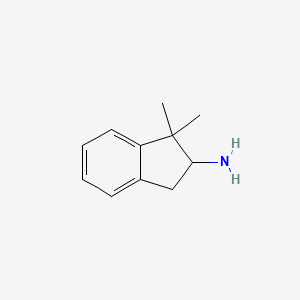

![{7-Chlorofuro[2,3-c]pyridin-2-yl}methanol](/img/structure/B13476607.png)

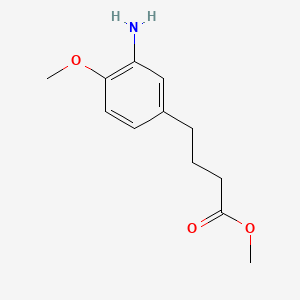
![Tert-butyl 3-[2-(methylamino)ethyl]morpholine-4-carboxylate](/img/structure/B13476621.png)
